3-Desbenzoyl-3-hydroxybenzyl Nepafenac

Pharmaceutical impurity profiling HPLC method validation Nepafenac quality control

3-Desbenzoyl-3-hydroxybenzyl Nepafenac (CAS 1246956-18-2), chemically 2-{2-amino-3-[hydroxy(phenyl)methyl]phenyl}acetamide, is a structurally reduced derivative of nepafenac in which the benzoyl ketone has been converted to a secondary alcohol. The compound is formally recognized as Nepafenac USP Related Compound A and Nepafenac Impurity E, and is expressly claimed as a reference marker and reference standard for analyzing the purity of nepafenac active pharmaceutical ingredient.

Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
CAS No. 1246956-18-2
Cat. No. B1145758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Desbenzoyl-3-hydroxybenzyl Nepafenac
CAS1246956-18-2
Synonyms2-Amino-3-(hydroxyphenylmethyl)-benzeneacetamide;  Nepafenac Impurity E;  2-(2-Amino-3-(hydroxy(phenyl)methyl)phenyl) Acetamide;  _x000B_
Molecular FormulaC15H16N2O2
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC(=C2N)CC(=O)N)O
InChIInChI=1S/C15H16N2O2/c16-13(18)9-11-7-4-8-12(14(11)17)15(19)10-5-2-1-3-6-10/h1-8,15,19H,9,17H2,(H2,16,18)
InChIKeyLXWNZCRPDAGUHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Desbenzoyl-3-hydroxybenzyl Nepafenac (CAS 1246956-18-2): Certified Nepafenac-Related Reference Standard for Pharmaceutical Quality Control


3-Desbenzoyl-3-hydroxybenzyl Nepafenac (CAS 1246956-18-2), chemically 2-{2-amino-3-[hydroxy(phenyl)methyl]phenyl}acetamide, is a structurally reduced derivative of nepafenac in which the benzoyl ketone has been converted to a secondary alcohol [1]. The compound is formally recognized as Nepafenac USP Related Compound A and Nepafenac Impurity E, and is expressly claimed as a reference marker and reference standard for analyzing the purity of nepafenac active pharmaceutical ingredient . With a molecular formula of C₁₅H₁₆N₂O₂ (MW 256.30 g/mol), it differs from the parent drug nepafenac (C₁₅H₁₄N₂O₂, MW 254.28 g/mol) by the addition of two hydrogen atoms across the ketone group, conferring distinct chromatographic and physicochemical properties that are essential for unambiguous identification and quantification in compendial testing [1][2].

Why a Nepafenac Impurity Reference Standard Cannot Be Replaced by a Generic NSAID Analog in Regulated Pharmaceutical Analysis


In compendial quality control and regulatory ANDA submissions, the identity of a reference standard is rigidly prescribed: 3-Desbenzoyl-3-hydroxybenzyl Nepafenac is the sole compound designated by the United States Pharmacopeia as Nepafenac Related Compound A for the related substances test . Substituting this compound with another nepafenac synthesis intermediate or degradation impurity—such as 2-aminobenzophenone (Nepafenac Impurity A, CAS 2835-77-0) or 2-amino-3-benzoyl-α-(methylthio)phenylacetamide (CAS 78281-61-5)—is analytically invalid because each impurity possesses a unique HPLC retention time, molar absorptivity, and mass spectrometric response [1]. Even the parent drug nepafenac or its active metabolite amfenac cannot serve as surrogates, as their chromatographic behavior (nepafenac RT: 10.1 min vs. this compound RT: 4.3 min under identical conditions) and regulatory recognition differ fundamentally [1][2]. The quantitative evidence presented below demonstrates that selection of the correct reference standard is not a matter of functional equivalence but of analytical specificity, regulatory compliance, and traceability to a pharmacopeial monograph.

Quantitative Differentiation Evidence: 3-Desbenzoyl-3-hydroxybenzyl Nepafenac Versus Closest Structural and Analytical Comparators


HPLC Chromatographic Resolution: Unique Relative Retention Time of 0.43 vs Nepafenac and Other Synthesis-Related Impurities

Under identical reversed-phase HPLC conditions (Waters Sunfire C18, 5 μm, 4.6 × 150 mm; mobile phase A: 10 mM ammonium formate pH 4.25; mobile phase B: acetonitrile; gradient 30–32% B over 40 min; detection at 245 nm; flow rate 1 mL/min), 3-Desbenzoyl-3-hydroxybenzyl Nepafenac elutes at 4.3 minutes with a relative retention time (RRT) of 0.43 relative to nepafenac [1]. In comparison, the parent drug nepafenac elutes at 10.1 minutes, the synthesis intermediate 2-amino-3-benzoyl-α-(methylthio)phenylacetamide elutes at 21.3 minutes (RRT 2.11), and 2-aminobenzophenone (Nepafenac Impurity A) elutes at 44.7 minutes (RRT 4.43) [1]. This approximately 2.3-fold difference in retention time between the target compound and nepafenac, and a 10.4-fold difference relative to 2-aminobenzophenone, provides baseline-resolved separation that is analytically definitive.

Pharmaceutical impurity profiling HPLC method validation Nepafenac quality control

Regulatory Certification: USP Reference Standard with ISO 17034 and ISO/IEC 17025 Accreditation vs Non-Pharmacopeial Impurity Standards

3-Desbenzoyl-3-hydroxybenzyl Nepafenac is available as Nepafenac Related Compound A, a United States Pharmacopeia (USP) Reference Standard (Catalog No. 1460328), produced and certified as a Certified Reference Material (CRM) in accordance with ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) . This dual accreditation provides documented traceability to the USP compendium and ensures batch-to-batch consistency in purity, identity, and potency. In contrast, the same chemical entity sold under non-certified catalog designations (e.g., Nepafenac Impurity E, Nepafenac Hydroxybenzyl Impurity) by secondary suppliers typically carries a stated purity of ≥98% determined by in-house methods, but without the independent third-party certification and compendial traceability required for regulatory submission and pharmacopeial compliance [1].

USP compendial testing Reference standard certification Regulatory compliance for ANDA

Limit of Detection (LOD): 91.6 ng/mL by HPLC-UV Enabling Trace-Level Impurity Quantification

The patent that establishes this compound as a nepafenac reference marker reports a validated HPLC limit of detection (LOD) of 0.0000916 mg/mL, equivalent to 91.6 ng/mL, for 3-Desbenzoyl-3-hydroxybenzyl Nepafenac (designated as compound V) using UV detection at 245 nm [1]. For context, a separate validated HPLC-UV method for nepafenac chemical purity analysis reported a method LOD range of 15–30 ng/mL for the active pharmaceutical ingredient and its related substances collectively [2]. While the published assay sensitivity for the active ingredient alone is marginally higher, the LOD of 91.6 ng/mL for this impurity marker represents a validated detectability that is fully adequate for the ICH Q2(R1) requirement of quantitating impurities at the 0.05% threshold (reporting threshold) and well below the 0.10% identification threshold relative to a 1.0 mg/mL test concentration [1][2].

Trace impurity analysis HPLC method sensitivity Pharmaceutical analytical validation

Melting Point Identity: 198–199°C Provides a Definitive Physicochemical Fingerprint for Solid-State Confirmation

The patent synthesis of 3-Desbenzoyl-3-hydroxybenzyl Nepafenac reports a narrow melting point range of 198–199°C for the purified compound after recrystallization from ethanol [1]. This melting point is substantially higher than that of the parent drug nepafenac (which is typically reported with a lower melting range), and markedly distinct from key nepafenac synthesis intermediates: 2-aminobenzophenone (Nepafenac Impurity A, CAS 2835-77-0, melting point ~103–107°C as reported in supplier specifications ) and 2-amino-3-benzoyl-α-(methylthio)phenylacetamide (CAS 78281-61-5, which is a solid with a distinct thermal profile) . The approximately 90–95°C difference in melting point between this reference marker and 2-aminobenzophenone provides a simple, instrument-based identity confirmation that distinguishes between these two commonly encountered nepafenac-related impurities without the need for chromatographic analysis.

Reference standard identity testing Thermal analysis Solid-state characterization

Long-Term Storage Stability: 3-Year Powder Stability at −20°C Enables Multi-Batch Reference Standard Procurement

According to supplier Certificate of Analysis data, 3-Desbenzoyl-3-hydroxybenzyl Nepafenac (as 2-{2-Amino-3-[Hydroxy(Phenyl)Methyl]Phenyl}Acetamide) in powder form exhibits long-term stability of 3 years when stored at −20°C, and 2 years when stored at 4°C . In solution, the compound is stable for 6 months at −80°C and 1 month at −20°C . This stability profile is comparable to or exceeds the recommended storage conditions for many nepafenac-related impurities, which typically specify storage at 2–8°C with shorter re-test intervals . The availability of defined, long-duration stability data enables procurement teams to justify multi-year purchases of a single batch, reducing the frequency of re-qualification and the costs associated with switching between batches of reference standard.

Reference standard stability Procurement planning Shelf-life management

Synthetic Accessibility: 75% Isolated Yield via Direct Sodium Borohydride Reduction of Nepafenac

The preparation of 3-Desbenzoyl-3-hydroxybenzyl Nepafenac is accomplished by a single-step reduction of nepafenac (2-amino-3-benzoylbenzeneacetamide) with sodium borohydride (NaBH₄) in ethanol under reflux, yielding 75% isolated product (15.8 g from 21.0 g nepafenac, 0.083 mol scale) after recrystallization from ethanol [1]. This straightforward synthetic route contrasts with the multi-step Gassman reaction employed for nepafenac synthesis, which involves thioether intermediates and nickel desulfurization steps and often generates a complex impurity profile requiring extensive purification [2]. The high isolated yield and simple work-up (water slurrying followed by ethanol recrystallization) make this compound economically viable for in-house preparation by analytical laboratories that possess nepafenac starting material, reducing procurement costs relative to more complexly synthesized impurity standards.

Reference standard synthesis Process chemistry Impurity marker preparation

Procurement-Relevant Application Scenarios for 3-Desbenzoyl-3-hydroxybenzyl Nepafenac (CAS 1246956-18-2) in Pharmaceutical R&D and Quality Control


AND A and DMF Submission: System Suitability Marker for Nepafenac Related Substances by HPLC

In Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for generic nepafenac ophthalmic formulations, regulatory agencies require demonstration of an analytical method capable of separating and quantifying all known and potential impurities. 3-Desbenzoyl-3-hydroxybenzyl Nepafenac, as the earliest-eluting impurity (HPLC RT 4.3 min; RRT 0.43), serves as the system suitability marker for resolution testing. The validated method with LOD of 91.6 ng/mL [1] and a resolution of >2.0 between this impurity and nepafenac (RT 10.1 min) [2] provides the data package required for demonstrating specificity per ICH Q2(R1). Laboratories should procure the USP-certified version (Catalog No. 1460328) rather than a non-certified catalog impurity to avoid questions during ANDA review regarding the traceability and identity of the reference standard .

Stability-Indicating Assay Development: Forced Degradation Product Identification and Quantification

During forced degradation studies of nepafenac API (acid, base, oxidative, thermal, and photolytic stress per ICH Q1A(R2)), 3-Desbenzoyl-3-hydroxybenzyl Nepafenac may appear as a hydrolytic reduction product under reducing stress conditions or as a process impurity carried through from synthesis [1]. The compound's distinctive melting point (198–199°C) and MS signal (ESI+ m/z 257 [M+H]⁺) [2] allow unambiguous identification in stressed samples even when co-eluting unknowns are present. Stability laboratories benefit from the documented long-term powder stability of this reference marker (3 years at −20°C) , ensuring that the same reference lot can be used throughout the entire product development lifecycle—from early forced degradation to final shelf-life assignment.

In-House Reference Standard Synthesis and Verification for Cost-Optimized QC Operations

Organizations that maintain nepafenac API inventory can prepare 3-Desbenzoyl-3-hydroxybenzyl Nepafenac internally via the single-step NaBH₄ reduction method (75% isolated yield) [1], substantially reducing per-milligram cost relative to commercial catalog pricing. The synthetic product, after ethanol recrystallization, can be characterized against the published melting point (198–199°C), ¹H NMR, ¹³C NMR, IR, and MS data [1] to verify identity before use. However, for regulatory-facing applications (ANDA, DMF), a cross-validation against the USP certified standard is recommended to establish traceability. This hybrid procurement strategy—internal preparation for routine use, USP purchase for regulatory submission—optimizes total cost of ownership without compromising data integrity [2].

Multi-Source Procurement Risk Mitigation: Qualification of Secondary Reference Standards

When the USP Nepafenac Related Compound A standard is on backorder or subject to supply constraints, procurement teams may qualify a secondary reference standard from an alternative supplier (e.g., Veeprho Nepafenac Inhouse Impurity E [1]). The qualification protocol must demonstrate equivalence by co-injecting the alternative standard with the USP standard under the validated HPLC method and confirming that retention times match (RT 4.3 min, RRT 0.43 vs. nepafenac at 10.1 min), that the melting point (198–199°C) and MS profile (ESI+ m/z 257) are consistent with published data [2], and that the LOD of the alternative standard meets the 91.6 ng/mL benchmark [2]. The availability of well-characterized, patent-documented physicochemical reference data for this compound enables a rigorous, data-driven qualification that would not be possible for a less thoroughly characterized impurity standard.

Quote Request

Request a Quote for 3-Desbenzoyl-3-hydroxybenzyl Nepafenac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.